Structural Differentiation: 4-Methylpiperidine vs. Unsubstituted Piperidine in Indole Ethane-1,2-dione Series
The target compound contains a 4-methylpiperidine moiety, whereas the closest unsubstituted analog, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione, lacks this methyl group. In the broader 3-substituted-1H-indole ethane-1,2-dione series, the presence and position of a substituent on the piperidine ring is a critical determinant of GluN2B binding affinity. Published SAR data for structurally related compounds show that piperidine N-substituent modifications can shift IC50 values from low nanomolar to inactive [1]. However, direct quantitative comparison data for this exact pair are not publicly available.
| Evidence Dimension | GluN2B NMDA receptor binding affinity modulation by piperidine substituent |
|---|---|
| Target Compound Data | No direct binding data available in public domain |
| Comparator Or Baseline | 1-(1,2-Dimethyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (unsubstituted piperidine analog); no direct binding data available |
| Quantified Difference | Not quantifiable from public data |
| Conditions | SAR patterns inferred from [3H]ifenprodil competition binding assay data on related 3-substituted-1H-indole ethane-1,2-dione derivatives [1] |
Why This Matters
The 4-methyl group may critically influence ligand–receptor interactions; procurement of an unsubstituted or differently substituted analog cannot be assumed to replicate the binding profile of the target compound.
- [1] Gitto, R., et al. (2014). Synthesis, modelling and biological characterization of 3-substituted-1H-indoles as ligands of GluN2B-containing N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry, 22(3), 1040–1048. View Source
